4-(Prop-2-yn-1-yloxy)benzaldehyde

Overview

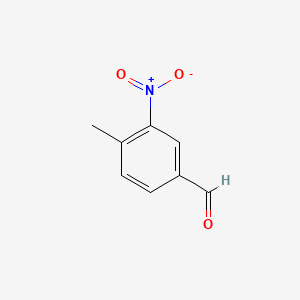

Description

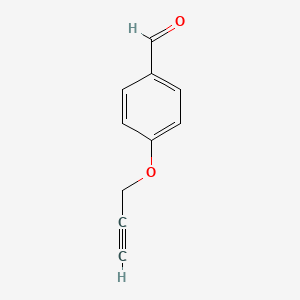

“4-(Prop-2-yn-1-yloxy)benzaldehyde” is a chemical compound with the molecular formula C10H8O2 . It has an average mass of 160.169 Da and a monoisotopic mass of 160.052429 Da . The compound is also known by other names such as 4-(2-Propin-1-yloxy)benzaldehyd, 4-(2-Propyn-1-yloxy)benzaldehyde, and 4-(2-Propynyloxy)benzenecarbaldehyde .

Synthesis Analysis

The synthesis of “4-(Prop-2-yn-1-yloxy)benzaldehyde” involves the etherification of 4-hydroxybenzaldehyde with propargyl bromide . The reaction mixture is cooled and transferred to a separating funnel along with distilled water and DCM. The product is extracted into the organic layer, isolated, and dried over sodium sulphate. The solvent is then removed under reduced pressure to yield “4-(Prop-2-yn-1-yloxy)benzaldehyde” as a pale orange solid .Molecular Structure Analysis

The molecular structure of “4-(Prop-2-yn-1-yloxy)benzaldehyde” can be determined using X-ray crystallographic analysis . This method allows for the determination of exact structural geometry of molecules in a single crystal, including bond distances, bond angles, and orientation of atoms and groups .Physical And Chemical Properties Analysis

“4-(Prop-2-yn-1-yloxy)benzaldehyde” has a density of 1.1±0.1 g/cm3, a boiling point of 293.2±20.0 °C at 760 mmHg, and a flash point of 137.4±15.3 °C . It has a molar refractivity of 46.8±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 141.9±3.0 cm3 .Scientific Research Applications

Chemical Probe Synthesis

4-(Prop-2-yn-1-yloxy)benzaldehyde is used for chemical probe synthesis . This trifunctional building block contains a light-activated benzophenone, alkyne tag, and aldehyde synthetic handle . When appended to a ligand or pharmacophore through its formyl linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .

Synthesis of Benzimidazoles

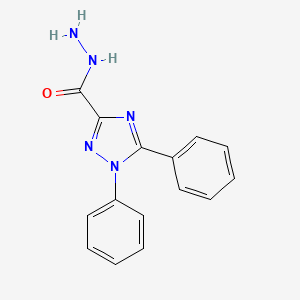

A microwave-assisted synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles from a phenylazide, propargyloxybenzaldehyde and a 1,2-diaminobenzene is proposed . This process involves Cu (I) catalysis and is a multicomponent, three-component synthesis .

Development of Hybrid Molecules

The compound can be used in the development of hybrid molecules, which connect two or more distinct drug entities in one molecule . This approach is promising for drug molecules that can effectively and selectively target multifunctional diseases .

Therapeutic Applications

Hybrid molecules containing 4-(Prop-2-yn-1-yloxy)benzaldehyde have demonstrated therapeutic applications in treating tuberculosis .

Biological Importance

Nitrogen-containing heterocycles, such as those that can be synthesized using 4-(Prop-2-yn-1-yloxy)benzaldehyde, have been striking targets for many years due to their structural range and biological importance . They are found in a variety of natural products and are characterized by an appreciable chemical and biological importance .

Pharmacological Properties

Compounds synthesized using 4-(Prop-2-yn-1-yloxy)benzaldehyde frequently exhibit therapeutic and pharmacological properties . They have emerged as an integral backbone of several existing drugs .

Mechanism of Action

Target of Action

It is known that this compound is used for chemical probe synthesis . It contains a light-activated benzophenone, alkyne tag, and aldehyde synthetic handle . When appended to a ligand or pharmacophore through its formyl linker, this building block allows for UV light-induced covalent modification of a biological target .

Mode of Action

The mode of action of 4-(Prop-2-yn-1-yloxy)benzaldehyde involves UV light-induced covalent modification of a biological target . This is facilitated by the light-activated benzophenone present in the compound . The compound can be appended to a ligand or pharmacophore through its formyl linker, allowing for potential downstream applications via the alkyne tag .

Biochemical Pathways

Given its use in chemical probe synthesis, it can be inferred that the compound may influence various biochemical pathways depending on the ligand or pharmacophore to which it is appended .

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 4-(Prop-2-yn-1-yloxy)benzaldehyde’s action would depend on the specific biological target and the ligand or pharmacophore to which it is appended . Its primary function is to enable UV light-induced covalent modification of a biological target .

Action Environment

The action, efficacy, and stability of 4-(Prop-2-yn-1-yloxy)benzaldehyde can be influenced by various environmental factors. For instance, its UV light-activated mechanism of action suggests that light conditions could play a significant role . Furthermore, its solubility in methanol indicates that the solvent environment could also impact its action.

Future Directions

The future directions of “4-(Prop-2-yn-1-yloxy)benzaldehyde” could involve its use in chemical probe synthesis . This trifunctional building block contains a light-activated benzophenone, alkyne tag, and aldehyde synthetic handle, which when appended to a ligand or pharmacophore, allows for UV light-induced covalent modification of a biological target with potential for downstream applications .

properties

IUPAC Name |

4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSBOYWRKTVVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365494 | |

| Record name | 4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Prop-2-yn-1-yloxy)benzaldehyde | |

CAS RN |

5651-86-5 | |

| Record name | 4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Propargyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 4-(Prop-2-yn-1-yloxy)benzaldehyde?

A: 4-(Prop-2-yn-1-yloxy)benzaldehyde (molecular formula: C10H8O2, molecular weight: 160.17 g/mol) exhibits a planar structure due to conjugation between the carbonyl group, benzene ring, and the propynyloxy oxygen's lone pair. [] This has been confirmed through spectroscopic techniques like IR, 1H NMR, and 13C NMR. [, ]

Q2: How does the propargyl group in 4-(Prop-2-yn-1-yloxy)benzaldehyde contribute to its applications?

A: The propargyl group makes 4-(Prop-2-yn-1-yloxy)benzaldehyde a versatile building block for various chemical syntheses. This group allows for reactions like click chemistry, enabling the creation of diverse compounds, including 1,2,3-triazoles, which are explored for their biological activities. [, , , ]

Q3: Can you provide examples of how 4-(Prop-2-yn-1-yloxy)benzaldehyde is used in the synthesis of biologically active compounds?

A: 4-(Prop-2-yn-1-yloxy)benzaldehyde serves as a crucial starting material in synthesizing novel 1,4-disubstituted 1,2,3-triazoles [] and imidazole-based 1,2,3-triazoles. [] These triazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. [] Additionally, they have been investigated for their potential as carbonic anhydrase II inhibitors, which could have implications for various therapeutic applications. []

Q4: Are there any studies exploring the interaction of 4-(Prop-2-yn-1-yloxy)benzaldehyde derivatives with biological targets?

A: Yes, studies have investigated the interaction of 4-(Prop-2-yn-1-yloxy)benzaldehyde derived homo-disulphide Schiff base compounds with DNA and bovine serum albumin (BSA). [] These studies used UV-Vis absorption and emission spectroscopy to determine binding constants and modes of interaction. Results suggest that the compound binds to the minor groove of DNA and exhibits binding properties towards BSA. []

Q5: Has 4-(Prop-2-yn-1-yloxy)benzaldehyde been used in the development of materials with specific applications?

A: Researchers have utilized 4-(Prop-2-yn-1-yloxy)benzaldehyde in synthesizing tripodal Schiff base compounds and their complexes with metals like Fe3+ and Mn3+. [] These complexes are being explored for their potential applications in areas such as chemical sensor materials due to their ability to selectively bind with specific metal ions. []

Q6: How does 4-(Prop-2-yn-1-yloxy)benzaldehyde contribute to the development of light-activated antibacterial surfaces?

A: While not directly used, 4-(Prop-2-yn-1-yloxy)benzaldehyde plays a crucial role in synthesizing leucocrystal violet analogues. [] These analogues are then oxidized to create crystal violet analogues, which demonstrate light-activated antibacterial properties when incorporated into polymers like polyurethane. [] This approach holds promise for developing self-sterilizing surfaces for various applications.

Q7: What are the potential advantages of using platinum(II) C,N-cyclometalated complexes derived from 4-(Prop-2-yn-1-yloxy)benzaldehyde in silicone cross-linking?

A: Platinum(II) C,N-cyclometalated complexes, synthesized using 4-(Prop-2-yn-1-yloxy)benzaldehyde derivatives, show high thermal stability and can catalyze hydrosilylation and dehydrocoupling reactions in silicones at elevated temperatures (above 100°C). [] This allows for the efficient cross-linking of high molecular weight polysiloxanes like V-PDMS and PMHS, leading to silicone materials with desired thermal and mechanical properties. []

Q8: Are there any crystallographic studies available for 4-(Prop-2-yn-1-yloxy)benzaldehyde or its derivatives?

A: Yes, single-crystal X-ray diffraction studies have been conducted on both 4-(Prop-2-yn-1-yloxy)benzaldehyde [] and its derivative, 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. [] These studies provide detailed insights into the molecular geometry, bond lengths, and intermolecular interactions of these compounds in the solid state.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)